molecular formula C12H4Br4O B12599578 1,2,4,7-Tetrabromo-dibenzofuran CAS No. 617707-64-9

1,2,4,7-Tetrabromo-dibenzofuran

Cat. No.: B12599578
CAS No.: 617707-64-9
M. Wt: 483.77 g/mol
InChI Key: NPFQYVGOALLURU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4,7-Tetrabromo-dibenzofuran can be synthesized through the bromination of dibenzofuran. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 1,2,4,7 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is carefully monitored to prevent over-bromination and formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions

1,2,4,7-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted dibenzofurans, less brominated dibenzofurans, and oxidized dibenzofuran derivatives .

Scientific Research Applications

1,2,4,7-Tetrabromo-dibenzofuran has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other brominated compounds and as a reagent in organic synthesis.

    Biology: Studies have explored its potential biological activity, including its effects on enzyme systems and cellular processes.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,4,7-tetrabromo-dibenzofuran involves its interaction with molecular targets such as enzymes and receptors. It can bind to the aryl hydrocarbon receptor, leading to changes in gene expression and cellular responses. The compound’s bromine atoms play a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Properties

CAS No.

617707-64-9

Molecular Formula

C12H4Br4O

Molecular Weight

483.77 g/mol

IUPAC Name

1,2,4,7-tetrabromodibenzofuran

InChI

InChI=1S/C12H4Br4O/c13-5-1-2-6-9(3-5)17-12-8(15)4-7(14)11(16)10(6)12/h1-4H

InChI Key

NPFQYVGOALLURU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)OC3=C2C(=C(C=C3Br)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.